4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid
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Overview
Description
“4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is a research chemical . It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a pyrazol group and a carboxylic acid group .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction . They can also react with trisulfur radical anions, which can be generated in situ from elemental sulfur and a base .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C9H8N2O2S, and its molecular weight is 208.24 .Scientific Research Applications
Synthesis and Characterization
4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid and its derivatives have been a subject of interest due to their varied applications, particularly in the field of organic synthesis and material science. The compound's structure allows for its utilization in synthesizing novel compounds with potential biological activities.
Antimicrobial Activity : A study synthesized heteroaryl pyrazole derivatives and formed Schiff bases with chitosan. These new compounds exhibited antimicrobial activities against a range of gram-negative and gram-positive bacteria, as well as fungi. Notably, the antimicrobial activity varied depending on the type of Schiff base moiety, highlighting the compound's potential in creating targeted antimicrobial agents (Hamed et al., 2020).
Chemical Synthesis and Analysis : The compound has been involved in functionalization reactions, where it served as a precursor in synthesizing various products. Detailed spectral analyses (FTIR, 1H NMR) and structural determination via X-ray diffraction confirm its utility in producing novel organic compounds with specific characteristics (Yıldırım et al., 2005).
Catalysis and Material Properties : Research has explored the synthesis of thiophene-based pyrazole amides using various catalytic methods. The study not only focused on synthesis but also delved into understanding the physical properties of the produced compounds, such as their non-linear optical (NLO) properties and chemical reactivity descriptors. This extensive analysis underscores the compound's relevance in material science and catalysis (Kanwal et al., 2022).
Pharmacological Interests : While exploring thiophene and pyrazole derivatives, a study synthesized and characterized new compounds and assessed their antioxidant activities. Some of these derivatives showcased antioxidant activities comparable to ascorbic acid, indicating their potential use in pharmacological applications (El‐Mekabaty, 2015).
Safety and Hazards
While specific safety and hazard information for “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is not available, it is generally recommended to handle research chemicals with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with the skin, eyes, and clothing .
Future Directions
As a research chemical, “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” may have potential applications in various fields. Thiophene derivatives are of interest in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties . Therefore, future research may focus on exploring these potential applications further.
Mechanism of Action
Target of Action
The primary targets of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid are the parasites causing leishmaniasis and malaria . These include the Leishmania aethiopica clinical isolate and Plasmodium berghei . These parasites are responsible for the transmission of leishmaniasis and malaria, respectively .
Mode of Action
It is known that the compound interacts with these parasites, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .
Pharmacokinetics
Its molecular weight (20824) and other physical properties such as boiling point and density suggest that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the parasites causing leishmaniasis and malaria . This leads to a decrease in the number of parasites in the host, thereby alleviating the symptoms of these diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-4-7(6-14-8)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKYOQJSJSCWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-13-9 |
Source
|
Record name | 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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